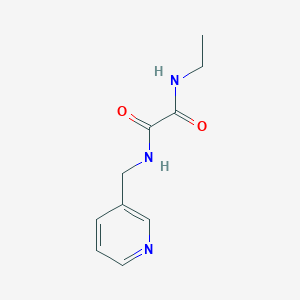![molecular formula C28H31N3O5S B11644233 Ethyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11644233.png)
Ethyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-シアノ-4-(2-エトキシフェニル)-2-オキソ-6-({2-オキソ-2-[(2,4,6-トリメチルフェニル)アミノ]エチル}スルファニル)-1,2,3,4-テトラヒドロピリジン-3-カルボン酸エチルは、複数の官能基を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
5-シアノ-4-(2-エトキシフェニル)-2-オキソ-6-({2-オキソ-2-[(2,4,6-トリメチルフェニル)アミノ]エチル}スルファニル)-1,2,3,4-テトラヒドロピリジン-3-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。このプロセスは、中間体の調製から始まり、それらは最終生成物を形成するために様々な反応条件にかけられます。一般的な合成経路には以下が含まれます。
縮合反応: より小さな分子を結合させて、より大きな化合物を形成します。
環化反応: テトラヒドロピリジン環構造を形成します。
官能基変換: シアノ基、エトキシ基、およびその他の官能基を導入します。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、大規模な化学反応器と最適化された反応条件が関与する可能性があります。連続フロー合成や自動反応モニタリングなどの技術は、効率とスケーラビリティを向上させるために頻繁に使用されます。
化学反応の分析
反応の種類
5-シアノ-4-(2-エトキシフェニル)-2-オキソ-6-({2-オキソ-2-[(2,4,6-トリメチルフェニル)アミノ]エチル}スルファニル)-1,2,3,4-テトラヒドロピリジン-3-カルボン酸エチルは、以下を含む様々な化学反応を起こします。
酸化: 官能基をより高い酸化状態に変換します。
還元: 官能基をより低い酸化状態に還元します。
置換: ある官能基を別の官能基と置換します。
付加: 化合物に新しい官能基を付加します。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、様々な触媒(例:炭素担持パラジウム)などがあります。温度、圧力、溶媒の選択などの反応条件は、望ましい変換を達成するために慎重に制御されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールやアミンが生成される場合があります。
科学研究の応用
5-シアノ-4-(2-エトキシフェニル)-2-オキソ-6-({2-オキソ-2-[(2,4,6-トリメチルフェニル)アミノ]エチル}スルファニル)-1,2,3,4-テトラヒドロピリジン-3-カルボン酸エチルは、以下を含む幅広い科学研究の応用を持っています。
化学: より複雑な分子の合成のための構成ブロックとして使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 抗炎症作用や抗がん作用などの潜在的な治療効果について検討されています。
工業: 新しい材料や化学プロセスの開発に利用されます。
科学的研究の応用
Ethyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
5-シアノ-4-(2-エトキシフェニル)-2-オキソ-6-({2-オキソ-2-[(2,4,6-トリメチルフェニル)アミノ]エチル}スルファニル)-1,2,3,4-テトラヒドロピリジン-3-カルボン酸エチルの作用機序は、特定の分子標的と経路との相互作用を含みます。これらの相互作用には、酵素、受容体、または他の生体分子への結合が含まれ、生物学的プロセスの調節につながります。正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
類似の化合物との比較
5-シアノ-4-(2-エトキシフェニル)-2-オキソ-6-({2-オキソ-2-[(2,4,6-トリメチルフェニル)アミノ]エチル}スルファニル)-1,2,3,4-テトラヒドロピリジン-3-カルボン酸エチルは、以下のような他の類似の化合物と比較することができます。
これらの化合物は構造的な類似性を共有していますが、官能基と全体的な分子構造が異なり、ユニークな特性と用途につながります。
類似化合物との比較
Ethyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-cyano-4-oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoate
- Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, leading to unique properties and applications.
特性
分子式 |
C28H31N3O5S |
|---|---|
分子量 |
521.6 g/mol |
IUPAC名 |
ethyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C28H31N3O5S/c1-6-35-21-11-9-8-10-19(21)23-20(14-29)27(31-26(33)24(23)28(34)36-7-2)37-15-22(32)30-25-17(4)12-16(3)13-18(25)5/h8-13,23-24H,6-7,15H2,1-5H3,(H,30,32)(H,31,33) |
InChIキー |
OPYGTMMRIQONFH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3C)C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11644160.png)
![1-[(2,4-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol](/img/structure/B11644167.png)
![3-methyl-N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11644169.png)
![(5Z)-1-acetyl-5-{[7-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one](/img/structure/B11644178.png)
![2-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11644182.png)
![2-Ethoxy-6-iodo-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11644190.png)
![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B11644205.png)
![2-[1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11644211.png)
![Ethyl (2Z)-2-[(1-benzyl-1H-indol-3-YL)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11644216.png)

![(2E)-5-(2-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11644220.png)
![2-{3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11644225.png)
![2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11644237.png)

